molecular formula C16H17Cl2N3O3 B8568622 Tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate CAS No. 1359965-86-8

Tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate

Cat. No. B8568622
CAS RN: 1359965-86-8
M. Wt: 370.2 g/mol
InChI Key: CKOBUWAYSGOBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate is a useful research compound. Its molecular formula is C16H17Cl2N3O3 and its molecular weight is 370.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1359965-86-8

Product Name

Tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate

Molecular Formula

C16H17Cl2N3O3

Molecular Weight

370.2 g/mol

IUPAC Name

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate

InChI

InChI=1S/C16H17Cl2N3O3/c1-16(2,3)24-15(22)19-9-10-4-6-11(7-5-10)23-14-20-12(17)8-13(18)21-14/h4-8H,9H2,1-3H3,(H,19,22)

InChI Key

CKOBUWAYSGOBHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% Sodium hydride (394 mg) was suspended in 1,2-dimethoxyethane (20 mL), and tert-butyl 4-hydroxybenzylcarbamate (1 g) and 15-crown-5-ether (1.09 g) were added thereto, followed by stirring at room temperature for 30 minutes. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine was added thereto, followed by stirring at 80° C. overnight. The reaction solution was cooled to room temperature and then an aqueous ammonium chloride solution (50 mL) was added thereto, followed by extraction with ethyl acetate. The extracts were washed with water and saturated brine, and the organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the solvent was evaporated under reduced pressure. The residue was purified using silica gel column chromatography (hexane:ethyl acetate=95:5-85:15) to obtain tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate (762 mg).
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
15-crown-5-ether
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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